molecular formula C8H6O2 B086788 Phenylglyoxal CAS No. 1074-12-0

Phenylglyoxal

Cat. No.: B086788
CAS No.: 1074-12-0
M. Wt: 134.13 g/mol
InChI Key: OJUGVDODNPJEEC-UHFFFAOYSA-N
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Description

Phenylglyoxal is an organic compound with the formula C₆H₅C(O)C(O)H. It contains both an aldehyde and a ketone functional group. This compound is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate. This compound has been used as a reagent to modify the amino acid arginine and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

Phenylglyoxal, an organic compound with the formula C6H5C(O)C(O)H , primarily targets the amino acid arginine . Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body.

Mode of Action

This compound interacts with its target, arginine, by modifying it . This modification occurs through a chemical reaction where this compound acts as a reagent . The compound has also been used to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of arginine into citrulline . This process, known as citrullination, is mediated by peptidylarginine deiminase (PAD) enzymes . Citrullination and other post-translational modifications (PTMs) often arise through normal responses to cellular stress, including general oxidative changes in the tissue microenvironment and intracellular stress to the endoplasmic reticulum or immune-mediated inflammatory stresses .

Pharmacokinetics

It’s known that this compound is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate . This suggests that its physical state can change depending on the environment, which could potentially impact its bioavailability.

Result of Action

The modification of arginine by this compound results in the formation of citrulline . This modification can have significant effects at the molecular and cellular levels, influencing various biological processes. For instance, this compound has been shown to inhibit the coagulant properties of purified Hageman factor (Factor XII) by reacting with arginine residues .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, this compound polymerizes upon standing, as indicated by solidification of the liquid . Upon heating, this polymer “cracks” to give back the yellow aldehyde . Moreover, the dissolution of this compound in water gives crystals of the hydrate . These observations suggest that both temperature and solvent can significantly impact the stability and efficacy of this compound.

Comparison with Similar Compounds

Phenylglyoxal is unique due to its dual functional groups (aldehyde and ketone) and its ability to modify arginine residues. Similar compounds include:

This compound’s specificity for arginine and its dual functional groups make it a valuable reagent in various scientific applications.

Properties

IUPAC Name

2-oxo-2-phenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGVDODNPJEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025888
Record name Phenylglyoxal
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1074-12-0
Record name Phenylglyoxal
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Record name Phenylglyoxal
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Record name phenylglyoxal
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Record name PHENYLGLYOXAL
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Synthesis routes and methods

Procedure details

Add SeO2 (4.6 g; 0.042 mol; 1.0 equiv), acetic acid (1.2 mL; 0.021 mol; 0.5 equiv), water (1.5 mL; 0.083 mol; 2.0 equiv) in 1,4-dioxane (15 mL) and stir at 80° C. until the solution becomes clear. Cool the reaction to RT, add acetophenone (5.0 g; 0.042 mol; 1.0 equiv) and stir at 80° C. for 18 h. Cool the reaction to RT, filter through Celite®, wash the residue with EA, and dry over anhydrous sodium sulfate. Evaporate the organic layer, purify over 50 g silica using EA in hexane to produce the title compound (4.0 g, 72.7%). MS (ES+): m/z=135 (M+H)
[Compound]
Name
SeO2
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
72.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylglyoxal
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Phenylglyoxal
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Phenylglyoxal
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Phenylglyoxal
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Phenylglyoxal
Reactant of Route 6
Phenylglyoxal

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